Carbovir
Overview
Description
Synthesis Analysis
Carbovir and its analogs have been synthesized through various innovative methods. A notable approach involves the formal enantioselective synthesis from D-(-)-ribose, employing a rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol strategy (Freiria, Whitehead, & Motherwell, 2005). Another method includes the synthesis of novel 2’-methyl carbovir analogues, demonstrating the versatility of carbovir's chemical framework in generating potent antiviral agents (Hong, 2007).
Molecular Structure Analysis
The molecular structure of Carbovir is crucial for its antiviral activity. Studies on Carbovir analogs, such as the efficient synthesis of (±)-homocarbovir, offer insights into the molecular framework contributing to its biological efficacy (Rhee, Yoon, & Jung, 2000). The synthesis and conformational analysis of locked analogues of Carbovir built on a bicyclo[3.1.0]-hex-2-enyl template further elucidate the importance of molecular conformation in its activity (Choi et al., 2003).
Chemical Reactions and Properties
Carbovir's chemical properties are pivotal in its synthesis and biological activity. The stereoselective synthesis of novel 6'(alpha)-methyl-branched Carbovir analogues illustrates the chemical reactions involved in modifying the carbovir structure for enhanced antiviral activity (Kim & Hong, 2005). Additionally, the regioselective synthesis of 3-deazacarbovir and its adenosine analogues showcases the chemical versatility and potential for creating derivatives with different biological properties (Jha et al., 2009).
Scientific Research Applications
Antiviral Properties
Carbovir is primarily recognized for its potent antiretroviral properties. Studies have found that it is a selective inhibitor of HIV-1 reverse transcriptase, making it a candidate for AIDS treatment. It exhibits its antiviral activity through its (-) enantiomer (Vince et al., 1990).
Comparative Effectiveness
Research comparing Carbovir with other antiretroviral agents like AZT has shown that Carbovir triphosphate is a highly selective inhibitor of reverse transcriptases with minimal effect on cellular enzymes. This indicates its potential as a more selective antiretroviral agent (White et al., 1989).
Mechanism of Action
Carbovir's mechanism of action involves inhibition of HIV-1 reverse transcriptase, both with RNA and DNA templates. Its effectiveness is comparable to other nucleotide analogs like AZT-TP and ddGTP, but with less impact on human DNA polymerases (Parker et al., 1991).
Selectivity and Potency
Another study highlighted Carbovir's high selectivity and potency as an anti-HIV agent, underscoring its potential as an antiretroviral agent in AIDS treatment (Vince et al., 1988).
Stability and Metabolic Properties
Carbovir has been found to be stable to phosphorolytic cleavage by human purine nucleoside phosphorylase, indicating that its metabolism would likely not involve depurination and salvage reactions, which is advantageous for an antiviral agent (Marr & Penn, 1992).
Pharmacokinetics
The pharmacokinetics and bioavailability of Carbovir have been studied in rats, providing insights into its distribution, elimination, and potential oral bioavailability, which is crucial for its application as a drug (Yeom et al., 1989).
Toxicity Profile
Research comparing the toxicity of Carbovir to AZT on human bone marrow hematopoietic progenitor cells found that Carbovir exhibited significantly less toxicity, suggesting it might have a more favorable safety profile in HIV therapy (Kurtzberg & Carter, 1990).
DNA Chain Termination Activity
Carbovir's role in terminating DNA chain elongation as part of its inhibition of HIV-1 reverse transcriptase further confirms its mechanism of action as an antiviral agent (Orr et al., 1992).
Pronucleotide Technology Application
Advances in pronucleotide technology applied to Carbovir have demonstrated a significant enhancement in antiviral potency, which could lead to more effective treatments (Mcguigan et al., 2005).
Lack of Mitochondrial Toxicity
Unlike other anti-HIV nucleoside analogs, Carbovir does not inhibit mitochondrial DNA synthesis, indicating it may not result in some of the toxicities associated with these drugs (Parker et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-amino-9-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYCIGJYCVRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869614 | |
Record name | (+-)-Carbovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbovir | |
CAS RN |
118353-05-2 | |
Record name | (+-)-Carbovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.